(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane

chiral building block enantioselective synthesis stereochemical fidelity

(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane (CAS 191354-56-0) is a single-enantiomer chiral building block belonging to the 1,3-dioxane class. It carries a reactive bromomethyl group at the 4-position of a dimethyl‑ketal‑protected six‑membered ring.

Molecular Formula C7H13BrO2
Molecular Weight 209.083
CAS No. 191354-56-0
Cat. No. B575348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane
CAS191354-56-0
Molecular FormulaC7H13BrO2
Molecular Weight209.083
Structural Identifiers
SMILESCC1(OCCC(O1)CBr)C
InChIInChI=1S/C7H13BrO2/c1-7(2)9-4-3-6(5-8)10-7/h6H,3-5H2,1-2H3/t6-/m0/s1
InChIKeyZEWOLCKVOBXLLD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane (CAS 191354-56-0) Matters for Chiral Synthesis Procurement


(S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane (CAS 191354-56-0) is a single-enantiomer chiral building block belonging to the 1,3-dioxane class. It carries a reactive bromomethyl group at the 4-position of a dimethyl‑ketal‑protected six‑membered ring . This structure provides a fixed stereocenter and a nucleofuge that are exploited in substitution, ring‑formation and cross‑coupling reactions, making the compound primarily valuable as an intermediate for biologically active molecules, especially statin side‑chain assemblies [1]. The compound is supplied at ≥95 % purity .

Sourcing (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane: Why Generic or Racemic Alternatives Cannot Be Swapped In


Compounds that share the 2,2‑dimethyl‑4‑bromomethyl‑1,3‑dioxane skeleton are not functionally interchangeable. The (S)‑enantiomer delivers a defined three‑dimensional orientation that directly controls the stereochemical outcome of downstream reactions, whereas the (R)‑enantiomer, the racemate, or the five‑membered 1,3‑dioxolane analogue will produce different product enantiomers, diastereoselectivities, or reaction rates . In addition, the six‑membered 1,3‑dioxane ring is inherently more resistant to reductive cleavage than the widely available 1,3‑dioxolane counterpart, a property that can dictate whether an acetal survives a synthetic sequence [1]. The quantitative dimensions below show why simple class‑based or “close‑match” selection is insufficient for rigorous synthetic planning.

Evidence-Based Differentiators for (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane (CAS 191354-56-0)


Single Enantiomer vs Racemic Mixture: Enantiomeric Excess

The (S)-enantiomer is supplied with a chemical purity of ≥95 %, whereas the racemic mixture (where available) has no defined enantiomeric excess ([ee] = 0 %) . Use of a single enantiomer avoids the divergent stereochemical pathways that arise from the racemate, which would generate a 1:1 mixture of enantiomeric products and necessitate costly chiral separation later. The absence of the (R)-enantiomer is critical for statin intermediate synthesis, where the (S) configuration at the dioxane 4-position maps directly onto the desired 1,3‑diol stereochemistry [1].

chiral building block enantioselective synthesis stereochemical fidelity

Ring Size: 1,3-Dioxane (6-ring) vs 1,3-Dioxolane (5-ring) Reductive Stability

Under identical reductive conditions (LiAlH4–AlCl3 in ether), 1,3-dioxolanes are hydrogenolysed faster than the corresponding 1,3-dioxanes [1]. The difference is attributed to the greater ease of oxocarbonium ion formation in the five‑membered ring, which is the rate‑determining step. While the original publication does not report kinetic data for the exact target compound, the class‑level observation means that the six‑membered dioxane ring offers superior survival when a synthetic plan calls for a reductively stable acetal [2]. The alternative (S)-4-bromomethyl-2,2-dimethyl-1,3-dioxolane (CAS 113428-57-2) will undergo faster ring‑opening under similar hydride‑based conditions.

acetal stability protective group strategy reductive cleavage

Leaving Group: Bromomethyl vs Chloromethyl Reactivity

The bromomethyl group is a significantly better leaving group than the chloromethyl analogue in bimolecular nucleophilic substitution processes. Class‑level data for simple primary alkyl halides place the relative SN2 displacement rates at approximately I (10³) > Br (10²) > Cl (1) [1]. While direct experimental relative rates for the 4‑(halomethyl)-1,3‑dioxane series are not available in the open literature, the well‑established leaving‑group order indicates that the bromo compound will react with nucleophiles roughly two orders of magnitude faster than the chloro congener under analogous conditions. The chloro analog (4S)-4-(chloromethyl)-2,2-dimethyl-1,3-dioxane is less reactive and may require harsher conditions or catalysts, risking stereochemical erosion.

nucleophilic substitution leaving group ability SN2 reactivity

Substitution Position: 4-Bromomethyl vs 2-Bromomethyl 1,3-Dioxane

The biomomethyl substituent at the 4‑position places the reactive centre on the same carbon as the chiral centre, directly adjacent to one ring oxygen. This proximity to the oxygen atom can electronically activate the carbon‑leaving‑group bond towards nucleophilic substitution and ensures that the stereocenter is intimately involved in bond‑forming events. By contrast, 2‑bromomethyl-1,3‑dioxane (CAS 5695‑63‑6) positions the electrophilic carbon adjacent to two oxygens, which may alter the electronic character and steric accessibility of the reactive site . No direct kinetic comparison between the 4‑ and 2‑substituted regioisomers has been published; the differentiation is based on the distinct electronic environments predicted by the connectivity and supported by 13C chemical shift trends reported for related 1,3‑dioxane derivatives [1].

regiochemistry 1,3-dioxane scaffold steric environment

Statin Intermediate Context: Yield and By‑Product Profile in Related Systems

In a closely related statin intermediate synthesis, the bromocyclisation approach using a 4,6-disubstituted-1,3-dioxane scaffold delivered the target (4R,6S)-6‑bromomethyl‑2‑oxo‑1,3‑dioxane‑4‑yl acetate in approximately 80 % yield alongside about 20 % dibromo‑addition by‑product when the prior art Br₂‑based method was used [1]. The patent indicates that process improvements (hypochlorite/bromide under CO₂) can suppress this side reaction. Although the data are not for the exact target compound, they demonstrate that the bromomethyl‑dioxane platform can achieve industrially viable yields while retaining stereochemical integrity. Racemic or mis‑configured starting materials would generate a complex mixture of diastereomeric dibromides, eroding both yield and purity [1].

statin synthesis chiral intermediate process chemistry

High-Value Application Scenarios for (S)-2,2-Dimethyl-4-bromomethyl-1,3-dioxane (CAS 191354-56-0)


Enantioselective Synthesis of Statin 1,3-Diol Side Chains

The (S)-configured dioxane is used as a chiral electrophile for constructing the syn‑1,3‑diol motif common to rosuvastatin and pitavastatin [1]. The bromomethyl group undergoes nucleophilic displacement to install the side‑chain aryl or alkyl fragment, after which acetal deprotection reveals the desired diol with full stereochemical integrity. Using the single enantiomer eliminates chiral resolution steps that would be required if the racemic dioxane were employed.

Synthesis of Chiral Lipids and Polyketide Mimetics

The compound serves as a protected glycerol equivalent in which the 1,3‑dioxane ring masks a 1,3‑diol while the bromomethyl group acts as a handle for chain elongation via cross‑coupling or substitution . The superior reductive stability of the six‑membered acetal relative to the five‑membered dioxolane ensures that the protecting group survives multi‑step sequences involving hydride reagents.

Stereochemical Probe in Liquid Crystal Dopant Research

Chiral 1,3‑dioxane derivatives have been patented as dopants for liquid‑crystalline systems [2]. The (S)-2,2‑dimethyl‑4‑bromomethyl‑1,3‑dioxane can be elaborated into more complex aromatic‑substituted dioxanes that induce helical twisting in nematic phases. The fixed stereochemistry and reactive bromomethyl handle enable systematic structure‑property studies in materials science.

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